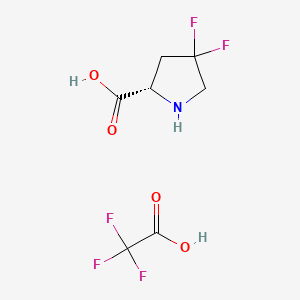

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid 2,2,2-trifluoroacetic acid

Descripción general

Descripción

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms and is a colorless liquid with a vinegar-like odor .

Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .

Molecular Structure Analysis

The molecular formula of Trifluoroacetic acid is C2HF3O2 .

Chemical Reactions Analysis

TFA is a very versatile reagent. Some of the more popular uses for TFA are as a silyl catalyst when derivatizing carbohydrates, as a reagent for purifying large peptides, as an ion pair reagent, and as an LC mobile phase additive .

Physical and Chemical Properties Analysis

TFA is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher . It has a density of 1.6±0.1 g/cm3, a boiling point of 72.2±35.0 °C at 760 mmHg, and a vapor pressure of 96.2±0.2 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Environmental Persistence and Treatment Methods

Perfluorinated acids (PFAs), including carboxylic acids, have emerged as environmental contaminants present in various matrices. The physicochemical properties and partitioning behavior of these compounds are poorly understood, with significant concentration gradients observed in aquatic systems. These compounds, with the exception of trifluoroacetic acid, are primarily anthropogenic. Filtration and sorption technologies show promise in removing PFAs from aqueous waste streams, although additional studies are necessary to explore other treatment methods like advanced oxidation and biodegradation for effective remediation (Rayne & Forest, 2009).

Biodegradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, potential precursors to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), has been reviewed, highlighting the importance of understanding the degradation pathways of these precursors to assess their environmental fate and effects. This knowledge is crucial for evaluating the persistence and potential risk of these chemicals in the environment (Liu & Avendaño, 2013).

Fluorinated Alternatives and Environmental Impact

With the ongoing industrial transition away from long-chain PFCAs and PFSAs, the environmental releases, persistence, and human and biota exposure to fluorinated alternatives have been reviewed. Despite the limited information available, these alternatives' safety remains unclear, highlighting the need for further research to fill data gaps for meaningful risk assessments (Wang et al., 2013).

Bioaccumulation and Toxicity Concerns

The bioaccumulation potential of PFCAs has been critically reviewed, indicating that compounds with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria. However, the environmental persistence of these compounds, coupled with detectable concentrations in wildlife, underscores the need for continued research to fully understand the bioaccumulation potential of longer-chain PFCAs (Conder et al., 2008).

Inhibition by Carboxylic Acids in Biocatalysis

The impact of saturated, straight-chain carboxylic acids on microbial biocatalysts, such as Escherichia coli and Saccharomyces cerevisiae, has been explored. These acids can inhibit microbial growth at concentrations below the desired yield and titer, highlighting the importance of understanding and mitigating their inhibitory effects in biotechnological applications (Jarboe et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7)/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSASDZHAJGODJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719253 | |

| Record name | 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373255-09-4 | |

| Record name | L-Proline, 4,4-difluoro-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373255-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B578477.png)

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)